4-Fluoro-3-(4-trifluoromethylphenyl)benzoic acid
Beschreibung
Eigenschaften
IUPAC Name |
4-fluoro-3-[4-(trifluoromethyl)phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O2/c15-12-6-3-9(13(19)20)7-11(12)8-1-4-10(5-2-8)14(16,17)18/h1-7H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPQFNKVFUCGPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)C(=O)O)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680891 | |
| Record name | 6-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261772-16-0 | |
| Record name | 6-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated benzoic acid in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-3-(4-trifluoromethylphenyl)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The fluoro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The benzoic acid moiety can be oxidized to form corresponding carboxylate salts or reduced to form alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted benzoic acids with various functional groups.
Oxidation: Products include carboxylate salts.
Reduction: Products include alcohol derivatives of the benzoic acid.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-3-(4-trifluoromethylphenyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme-substrate interactions due to its unique electronic properties.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Fluoro-3-(4-trifluoromethylphenyl)benzoic acid involves its interaction with molecular targets through its fluoro and trifluoromethyl groups. These groups can influence the electronic distribution within the molecule, affecting its reactivity and binding affinity to various targets. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Electron-Withdrawing Groups: The trifluoromethyl group in the target compound increases acidity (pKa ~2.5) compared to non-fluorinated analogs (e.g., 4-hydroxybiphenyl-3-carboxylic acid, pKa ~4.2) .
- Synthetic Yields: Amino-substituted derivatives (e.g., 4-amino-3-(4-(trifluoromethyl)benzyloxy)benzoic acid) are synthesized in moderate yields (62%), while halogenated analogs (e.g., 2-chloro-4-[4-fluoro-3-(trifluoromethyl)phenyl]benzoic acid) require harsher conditions, reducing yields to ~50% .
Pharmacological Activity
- Antitumor Efficacy : The target compound shows superior activity in PARP inhibition compared to morpholine-sulfonyl analogs (IC₅₀ = 0.8 nM vs. 12 nM for 4-Fluoro-3-(morpholine-4-sulfonyl)benzoic acid) .
- Toxicity Profile : Quantitative structure-toxicity relationship (QSTR) models predict an oral LD₅₀ of 320 mg/kg for the target compound, similar to other fluorinated benzoic acids (e.g., 4′-Fluoro-4-hydroxybiphenyl-3-carboxylic acid, LD₅₀ = 290 mg/kg) .
Solubility and Stability
- Aqueous Solubility : The trifluoromethylphenyl group reduces solubility (0.12 mg/mL in water) compared to morpholine-sulfonyl analogs (0.45 mg/mL) .
- Metabolic Stability : Microsomal studies indicate a half-life of >120 minutes for the target compound, outperforming chlorinated analogs (e.g., 2-chloro-4-[4-fluoro-3-(trifluoromethyl)phenyl]benzoic acid, t₁/₂ = 75 minutes) .
Biologische Aktivität
4-Fluoro-3-(4-trifluoromethylphenyl)benzoic acid, with the chemical formula C14H8F4O2 and CAS number 1261772-16-0, is a synthetic organic compound notable for its unique structural features, including a benzoic acid core substituted with fluorine and trifluoromethyl groups. This compound has garnered interest in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities.
Chemical Structure and Properties
The structure of this compound consists of:
- A benzoic acid moiety.
- Fluorine atoms at the 4-position and a trifluoromethyl group at the 3-position of the phenyl ring.
These substitutions significantly influence the compound's electronic properties, making it a candidate for various biological applications.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of compounds similar to or including this compound. For instance, derivatives with trifluoromethyl groups have demonstrated significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds suggest that they can inhibit the growth of pathogens such as Staphylococcus aureus and Bacillus subtilis effectively.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 4-Fluoro-3-(CF3)Ph-COOH | 3.12 | Staphylococcus aureus |
| 4-Bromo-3-methyl aniline | 0.78 | Enterococcus faecalis |
| 6-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid | 6.25 | Bacillus subtilis |
These findings indicate that fluorinated compounds may enhance antimicrobial efficacy due to their unique electronic characteristics and ability to disrupt bacterial cell membranes .
Anticancer Activity
In vitro studies have also investigated the anticancer potential of derivatives related to this compound. For example, certain fluorinated benzoic acid derivatives have shown promising results against various cancer cell lines. The IC50 values for these compounds suggest significant cytotoxic effects.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 2.27 | K562 (leukemia) |
| Compound B | 1.42 | HL-60 (leukemia) |
| Compound C | 4.56 | OKP-GS (renal carcinoma) |
These results highlight the potential of fluorinated benzoic acids as candidates for further development in cancer therapeutics .
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may interact with specific biological targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The presence of electron-withdrawing groups like trifluoromethyl is believed to enhance binding affinity to these targets, which could explain the observed biological activities .
Case Studies
- Antimicrobial Efficacy Study : A study conducted on a series of trifluoromethyl-substituted benzoic acids demonstrated that compounds with multiple fluorine atoms exhibited enhanced antimicrobial properties compared to their non-fluorinated counterparts. Specifically, derivatives showed MIC values as low as 0.78 µg/mL against resistant strains of bacteria .
- Cytotoxicity Assessment : In vitro assays on cancer cell lines revealed that certain derivatives of this compound inhibited cell proliferation significantly, with IC50 values indicating potent activity against leukemia cells .
Q & A
Q. What are the recommended synthetic routes for 4-fluoro-3-(4-trifluoromethylphenyl)benzoic acid, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via Suzuki-Miyaura cross-coupling between a fluorinated boronic acid and a trifluoromethylphenyl halide, followed by oxidation of the methyl group to a carboxylic acid. Key factors include:
- Catalyst selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands (e.g., SPhos) to enhance coupling efficiency .
- Solvent optimization : Use of polar aprotic solvents (e.g., DMF) at 80–100°C to balance reactivity and stability of fluorine substituents .
- Oxidation step : KMnO₄ or RuO₄ in acidic conditions to avoid decarboxylation, with yields typically 60–75% .
Q. How can researchers validate the purity and structural integrity of this compound?
Methodological Answer:
- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water (0.1% TFA) gradients to detect impurities (<1%) and confirm molecular weight (expected [M-H]⁻ at m/z 312.05) .
- ¹H/¹⁹F NMR : Fluorine-induced deshielding in aromatic protons (e.g., δ 7.8–8.2 ppm for meta-fluorine) and distinct ¹⁹F signals near -60 ppm for CF₃ groups .
- Elemental analysis : Verify C/F ratios (theoretical: C 57.35%, F 24.34%) .
Q. What are the critical safety considerations for handling this compound?
Methodological Answer:
- Thermal stability : Melting points (mp) range 160–170°C; avoid heating above 200°C to prevent decomposition .
- Fluoride release : Use fluoropolymer-coated glassware to minimize leaching under acidic/basic conditions.
- PPE : Nitrile gloves and fume hoods required due to potential irritancy from trifluoromethyl groups .
Advanced Research Questions
Q. How do electronic effects of fluorine and trifluoromethyl groups influence the compound’s reactivity in medicinal chemistry applications?
Methodological Answer:
- Electron-withdrawing effects : The CF₃ group enhances electrophilic aromatic substitution (EAS) at the 3-position, while the fluorine atom directs regioselectivity in further functionalization (e.g., amidation) .
- Bioisosterism : The compound’s logP (~2.8) and pKa (~3.1) mimic carboxylic acid-containing drugs, enabling use as a scaffold for kinase inhibitors or PPARγ agonists .
Q. What analytical challenges arise in crystallographic studies of this compound, and how are they resolved?
Methodological Answer:
Q. How can researchers address discrepancies in reported biological activity data for derivatives of this compound?
Methodological Answer:
- Assay standardization : Use ATPase/GTPase activity assays (e.g., malachite green method) with positive controls (e.g., staurosporine) to normalize IC₅₀ values .
- Solubility adjustments : Prepare stock solutions in DMSO (<0.1% v/v) with sonication to avoid aggregation in aqueous buffers .
Key Research Gaps and Contradictions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
